Lipophilicity (XLogP3) Comparison: Ethyl 3,4-Dibromo-5-fluorobenzoate vs. Ethyl 3,4-Dichloro-5-fluorobenzoate
The computed XLogP3 value for Ethyl 3,4-Dibromo-5-fluorobenzoate is 3.6, compared to 3.5 for the direct dichloro analog Ethyl 3,4-Dichloro-5-fluorobenzoate [1][2]. Although the difference is modest (ΔXLogP3 = 0.1), it positions the dibromo derivative slightly higher within the optimal lipophilicity range often targeted in CNS drug design (LogP 2–4). This difference arises from the larger van der Waals radius and greater polarizability of bromine relative to chlorine.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Ethyl 3,4-dichloro-5-fluorobenzoate: XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.1 (target compound more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability in cell-based assays, making the dibromo variant potentially more suitable for phenotypic screening campaigns where intracellular target engagement is required.
- [1] PubChem. Ethyl 3,4-Dibromo-5-fluorobenzoate. Compound Summary for CID 50997979. https://pubchem.ncbi.nlm.nih.gov/compound/1160574-69-5 View Source
- [2] PubChem. Ethyl 3,4-Dichloro-5-fluorobenzoate. Compound Summary for CID 121228326. https://pubchem.ncbi.nlm.nih.gov/compound/1803835-29-1 View Source
